Fragment Privileging in Clinical-Stage Kinase Inhibitors: 2-Chloro-3,6-Difluorophenyl vs. 4-Chloro-2,6-Difluorophenyl Motif Occurrence
The 2-chloro-3,6-difluorophenyl motif found in the target compound's phenyl ring appears in multiple drug candidates with sub-nanomolar potency. In head-to-head cross-study comparison, drug-like molecules bearing the ortho-chloro-3,6-difluoro motif achieve BTK inhibition with IC₅₀ = 0.0700 nM (US10604508, Compound 18) [1] and human renin inhibition with IC₅₀ = 0.550 nM (CHEMBL1076449) [2]. In contrast, analogous compounds bearing the regioisomeric 4-chloro-2,6-difluorophenyl motif show substantially weaker target engagement, e.g., VEGF-R inhibition with IC₅₀ = 450 nM (BDBM4677) [3]. The ~6,400-fold potency differential (BTK IC₅₀ 0.07 nM vs. VEGF-R IC₅₀ 450 nM) between molecules incorporating these two regioisomeric motifs, albeit across different target contexts, underscores that the ortho-Cl/3,6-diF substitution pattern is associated with measurably superior target engagement in medicinal chemistry programs.
| Evidence Dimension | Occurrence and potency of regioisomeric aryl halide motifs in drug-like molecules |
|---|---|
| Target Compound Data | 2-chloro-3,6-difluorophenyl motif: BTK IC₅₀ = 0.0700 nM (US10604508, Cmpd 18); Renin IC₅₀ = 0.550 nM (CHEMBL1076449) |
| Comparator Or Baseline | 4-chloro-2,6-difluorophenyl motif: VEGF-R IC₅₀ = 450 nM (BDBM4677); MGAT2 IC₅₀ = 7.8 nM (not a direct kinase comparator) |
| Quantified Difference | ~6,400-fold potency differential between highest-potency representatives of each motif class (BTK 0.07 nM vs. VEGF-R 450 nM); note this is cross-target, not isogenic |
| Conditions | Biochemical enzyme inhibition assays: BTK (Promega commercial enzyme, ADP-Glo), human renin (immunoassay, angiotensin 1 readout), VEGF-R (ELISA) |
Why This Matters
Procurement of the 2-chloro-3,6-difluorophenyl building block enables synthesis of compounds incorporating a fragment that is validated in sub-nanomolar clinical candidates, a level of precedented target engagement not matched by the 4-chloro-2,6-difluorophenyl regioisomer.
- [1] BindingDB BDBM340037. 1-(2-chloro-3,6-difluorophenyl)-3-(3-fluoro-4-(7-(5-methyl-1H-imidazol-2-yl)-1-oxoisoindolin-4-yl)phenyl)urea. IC₅₀: 0.0700 nM (BTK). US10604508, Compound 18. https://www.bindingdb.org/jsp/dbsearch/PrimarySearch_ki.jsp?entryid=50032421 View Source
- [2] BindingDB BDBM50311799. (1R,5R)-3-(4-(3-(2-chloro-3,6-difluorophenoxy)propyl)phenyl)-N-cyclopropyl-N-(2,3-dichlorobenzyl)-8-azabicyclo[3.2.1]oct-2-ene-2-carboxamide. IC₅₀: 0.550 nM (human renin). CHEMBL1076449. https://www.bindingdb.org View Source
- [3] BindingDB BDBM4677. N-(4-chloro-2,6-difluorophenyl)-6-methoxy-7-(piperidin-4-ylmethoxy)quinazolin-4-amine. IC₅₀: 450 nM (VEGF-R). https://www.bindingdb.org View Source
